(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane
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Overview
Description
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups in organic synthesis. This compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of a phenyl-substituted aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-carboxyethyl)-2-phenyl-1,3-dioxolane.
Reduction: Formation of 4-(2-hydroxyethyl)-2-cyclohexyl-1,3-dioxolane.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes and ketones.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation stabilizes the carbonyl group, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different optical activity.
2,2-Dimethyl-1,3-dioxolane-4-ethanol: A structurally similar compound with a dimethyl substitution instead of a phenyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with different functional groups.
Uniqueness
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to its chiral nature and the presence of both hydroxyethyl and phenyl groups. This combination of functional groups makes it a valuable intermediate in asymmetric synthesis and a versatile building block in organic chemistry.
Properties
IUPAC Name |
2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOVEALVHXHJR-VUWPPUDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(O1)C2=CC=CC=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370026 |
Source
|
Record name | AC1MBZW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191354-62-8 |
Source
|
Record name | AC1MBZW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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